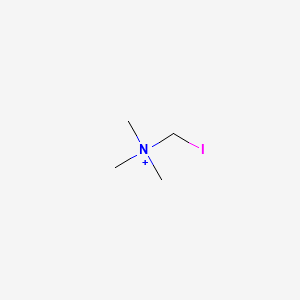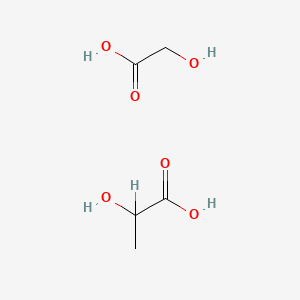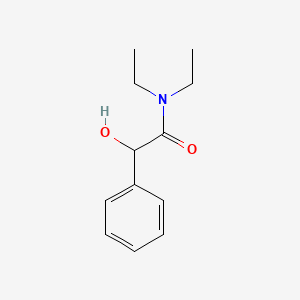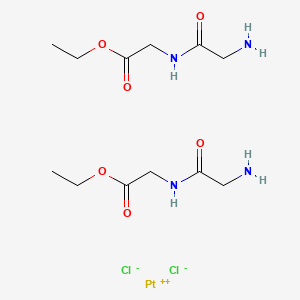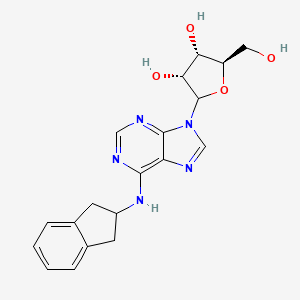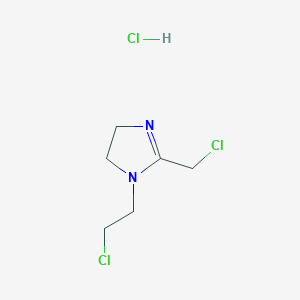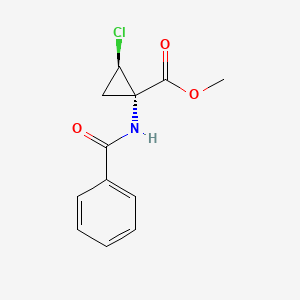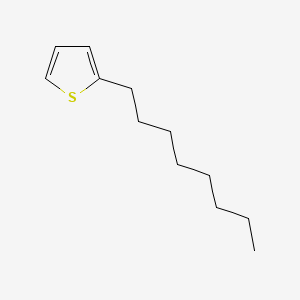
2-正辛基噻吩
描述
2-Octylthiophene (2-OT) is an organic compound classified as a thiophene. It is a colorless, flammable liquid with a slightly sweet odor. 2-OT is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals and other materials. It is also used in the manufacture of polymers, dyes, and agrochemicals. 2-OT has been studied for its potential use in biomedical applications, such as drug delivery, gene therapy, and tissue engineering.
科学研究应用
医药化学
2-正辛基噻吩在医药化学中发挥着重要作用,因为噻吩衍生物具有重要的治疗意义。 它被用于合成抗动脉粥样硬化剂,并因其在创建具有广泛治疗特性的新型药物化合物(包括抗炎、抗精神病和抗癌活性)方面的潜力而得到探索 {svg_1}.
材料科学
在材料科学中,2-正辛基噻吩被用于有机太阳能电池的开发。 它的衍生物是设计用于溶液处理有机太阳能电池中的供体材料的窄带隙、π共轭小分子的关键,这有助于可再生能源技术的进步 {svg_2}.
有机合成
该化合物在有机合成中得到应用,特别是在创建区域规则的噻吩基共轭聚合物方面。 这些聚合物对于电子和光电子器件至关重要,2-正辛基噻吩充当官能化区域规则聚噻吩的构建块 {svg_3}.
高分子化学
2-正辛基噻吩在高分子化学中起着重要的作用,用于合成聚噻吩,聚噻吩用于导电和光电应用。 这些聚合物的开发已获得享有盛誉的奖项,突出了它们在科学进步中的重要性 {svg_4}.
环境科学
在环境科学中,2-正辛基噻吩改性碳纳米材料用于离子选择电极中的固体接触层。 这些电极对于淡水系统中高分辨率原位测量至关重要,有助于生物地球化学过程的研究 {svg_5}.
分析化学
该化合物与分析化学相关,在分析化学中,它用于质谱法和气相色谱法。 它有助于识别和量化各种物质,在分析程序中起着至关重要的作用 {svg_6}.
生物化学
2-正辛基噻吩通过作为具有生物活性的化合物的合成前体而有助于生物化学。 它被用于抗癌药物的开发以及作为金属络合剂,证明了其在生物化学研究中的多功能性 {svg_7}.
制药
在制药行业,2-正辛基噻吩被掺入活性药物成分 (API) 中。 它的衍生物存在于几种市售药物中,展示了其在药物开发和治疗中的重要性 {svg_8}.
未来方向
2-Octylthiophene has attracted attention due to its potential as a semiconducting material, especially in polymeric solar cells. A new group of carbon nanomaterials modified with poly(3-octylthiophene-2,5-diyl) for solid-contact layers in ion-selective electrodes has been obtained . This modification greatly improved the hydrophobicity of the materials .
生化分析
Biochemical Properties
2-Octylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of anti-atherosclerotic agents . It interacts with various enzymes and proteins, influencing their activity. For instance, 2-Octylthiophene has been shown to act as a metal complexing agent, which can affect the function of metalloproteins and enzymes that require metal cofactors . The nature of these interactions often involves the binding of 2-Octylthiophene to the active sites of these biomolecules, altering their conformation and activity.
Cellular Effects
The effects of 2-Octylthiophene on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Octylthiophene can modulate the activity of various signaling molecules, leading to changes in cellular responses . For example, it may affect the expression of genes involved in lipid metabolism, thereby influencing cellular lipid levels and overall metabolic flux.
Molecular Mechanism
At the molecular level, 2-Octylthiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with the sulfur atom in the thiophene ring, which can form coordination complexes with metal ions in the active sites of enzymes. Additionally, 2-Octylthiophene can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Octylthiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Octylthiophene remains relatively stable under controlled conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to 2-Octylthiophene can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Octylthiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-atherosclerotic activity . At higher doses, 2-Octylthiophene can become toxic, leading to adverse effects on cellular function and overall health . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
2-Octylthiophene is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of key metabolites in the cell.
Transport and Distribution
Within cells and tissues, 2-Octylthiophene is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to lipid transport proteins can facilitate the distribution of 2-Octylthiophene to lipid-rich regions of the cell.
Subcellular Localization
The subcellular localization of 2-Octylthiophene is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 2-Octylthiophene may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes.
属性
IUPAC Name |
2-octylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFWAJGKWIDXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236753 | |
| Record name | 2-n-Octylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
880-36-4 | |
| Record name | 2-Octylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-n-Octylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-n-Octylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-octylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-Octylthiophene influence its application in organic solar cells?
A1: 2-Octylthiophene often serves as a building block in more complex molecules used in organic solar cells. For example, it can act as a terminal donor unit in A-Ar-A and Ar(A-D)2 type small molecules, where it's attached to an acceptor unit like diketopyrrolopyrrole (DPP) []. This specific structure, with 2-Octylthiophene as the donor and DPP as the acceptor, has demonstrated improved photovoltaic performance compared to similar molecules with different donor units []. The alkyl chain in 2-Octylthiophene contributes to solubility and film-forming properties, which are crucial for solution-processed organic solar cells [].
Q2: Can the composition of a fuel impact the effectiveness of 2-Octylthiophene removal using extractive desulfurization?
A2: Yes, research indicates that the efficiency of 2-Octylthiophene removal via extractive desulfurization is significantly influenced by the specific composition of the fuel being treated []. Studies using N,N-dimethylformamide (DMF) as a solvent showed varying degrees of sulfur removal and yield depending on whether the fuel was straight run gas oil (SRGO), cracked gas oil (CGO), or a mixture of the two []. This difference in extraction performance highlights the importance of considering fuel composition when designing and optimizing desulfurization processes.
Q3: Are there any known analytical methods for detecting and quantifying 2-Octylthiophene?
A3: While the provided research papers don't delve into specific analytical methods for 2-Octylthiophene, techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze and quantify thiophene derivatives in various matrices.
Q4: Beyond organic solar cells, are there other applications where 2-Octylthiophene is being explored?
A5: While the provided abstracts primarily focus on 2-Octylthiophene in the context of organic electronics and material science, its use as a building block for modified electrodes has also been explored. For instance, researchers have investigated the electrochemical behavior of anthraquinones at electrodes modified with poly(2-octylthiophene-co-3,4-ethylenedioxythiophene) []. This suggests potential applications in areas like electrocatalysis and sensing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


